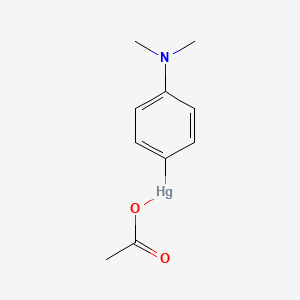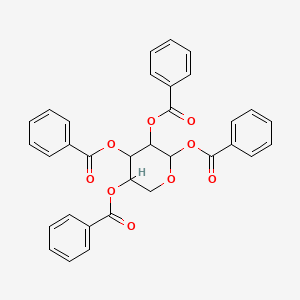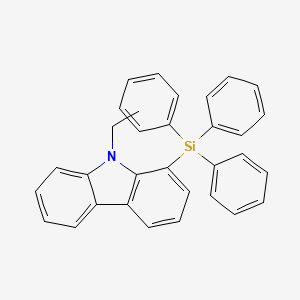
9-Ethyl-1-(triphenylsilyl)carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-1-(triphenylsilyl)carbazole is a chemical compound with the molecular formula C32H27NSi It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound This compound is notable for its unique structure, which includes an ethyl group and a triphenylsilyl group attached to the carbazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-1-(triphenylsilyl)carbazole typically involves the reaction of carbazole with ethyl bromide and triphenylsilyl chloride. The process can be summarized as follows:
N-Alkylation: Carbazole is reacted with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group at the nitrogen atom.
Silylation: The resulting 9-ethylcarbazole is then treated with triphenylsilyl chloride in the presence of a base like triethylamine to attach the triphenylsilyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-Ethyl-1-(triphenylsilyl)carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the carbazole core, potentially altering its electronic properties.
Substitution: The ethyl and triphenylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation reagents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or other functional groups.
Applications De Recherche Scientifique
9-Ethyl-1-(triphenylsilyl)carbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Medicine: Research into carbazole derivatives has shown potential for developing new pharmaceuticals, including anticancer and antimicrobial agents.
Industry: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 9-Ethyl-1-(triphenylsilyl)carbazole involves its interaction with molecular targets and pathways within a given system. For instance, in biological systems, carbazole derivatives can influence various signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammation and cell proliferation . The specific effects depend on the functional groups attached to the carbazole core and their interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Ethylcarbazole: Lacks the triphenylsilyl group, resulting in different chemical properties and applications.
3-Chloro-9-ethylcarbazole:
3,6-Dibromo-9-ethylcarbazole: Features two bromine atoms, affecting its electronic properties and suitability for specific applications.
Uniqueness
9-Ethyl-1-(triphenylsilyl)carbazole is unique due to the presence of both the ethyl and triphenylsilyl groups. These groups confer specific electronic and steric properties, making the compound suitable for specialized applications in organic electronics and materials science.
Propriétés
Numéro CAS |
18834-06-5 |
|---|---|
Formule moléculaire |
C32H27NSi |
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
(9-ethylcarbazol-1-yl)-triphenylsilane |
InChI |
InChI=1S/C32H27NSi/c1-2-33-30-23-13-12-21-28(30)29-22-14-24-31(32(29)33)34(25-15-6-3-7-16-25,26-17-8-4-9-18-26)27-19-10-5-11-20-27/h3-24H,2H2,1H3 |
Clé InChI |
BRNWEVXTDZZEPB-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C3=C1C(=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




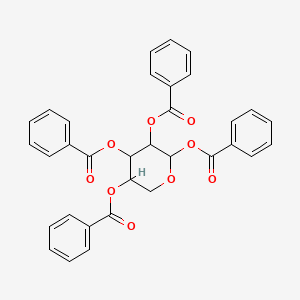


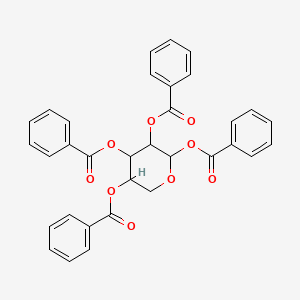
![1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]-](/img/structure/B11956673.png)


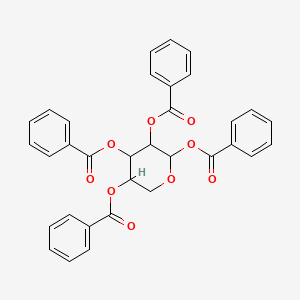
![Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate](/img/structure/B11956688.png)
